molecular formula C12H22O B13271433 2-(4-Methylcyclohexyl)cyclopentan-1-ol

2-(4-Methylcyclohexyl)cyclopentan-1-ol

Cat. No.: B13271433
M. Wt: 182.30 g/mol
InChI Key: JLIKKPVVVCUGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylcyclohexyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H22O It is a cycloalkane derivative featuring a cyclopentane ring bonded to a 4-methylcyclohexyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2-(4-Methylcyclohexyl)cyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine, phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(4-Methylcyclohexyl)cyclopentanone or 2-(4-Methylcyclohexyl)cyclopentanoic acid.

    Reduction: 2-(4-Methylcyclohexyl)cyclopentane.

    Substitution: 2-(4-Methylcyclohexyl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(4-Methylcyclohexyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studying cycloalkane chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cycloalkane rings can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler cycloalkane alcohol with a single cyclohexane ring.

    Cyclopentanol: A cycloalkane alcohol with a single cyclopentane ring.

    4-Methylcyclohexanol: A methyl-substituted cyclohexanol.

Uniqueness

2-(4-Methylcyclohexyl)cyclopentan-1-ol is unique due to its dual ring structure, combining both cyclopentane and methyl-substituted cyclohexane rings. This structural complexity imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-(4-methylcyclohexyl)cyclopentan-1-ol

InChI

InChI=1S/C12H22O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h9-13H,2-8H2,1H3

InChI Key

JLIKKPVVVCUGAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.